4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.:
Cat. No.: VC17515662
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O2 |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 4-ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C9H15N3O2/c1-3-12-8(10-11-9(12)13)7-6(2)4-5-14-7/h6-7H,3-5H2,1-2H3,(H,11,13)/t6-,7+/m1/s1 |
| Standard InChI Key | KZFNZWATQVTETG-RQJHMYQMSA-N |
| Isomeric SMILES | CCN1C(=NNC1=O)[C@@H]2[C@@H](CCO2)C |
| Canonical SMILES | CCN1C(=NNC1=O)C2C(CCO2)C |
Introduction
4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound with the CAS number 1807938-99-3. It belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms. This compound is specifically characterized by its ethyl and methyloxolan-2-yl substituents attached to the triazole ring.
Synthesis and Preparation
The synthesis of triazole compounds often involves reactions that form the triazole ring. While specific synthesis details for 4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one are not widely documented, general methods for triazole synthesis include condensation reactions between hydrazines and carbonyl compounds or cyclization reactions involving alkynes and azides .
Availability and Storage
The compound is currently listed as discontinued or out of stock by several suppliers, indicating challenges in its availability . Storage conditions are not well-documented, but given its chemical structure, it likely requires standard conditions for organic compounds, such as protection from light and moisture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume